![molecular formula C31H42O7SSi B1405458 Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester CAS No. 859385-34-5](/img/structure/B1405458.png)
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
Overview
Description
“Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester” is a novel fluorescent labeling reagent . It has been designed and synthesized for the purpose of labeling fatty acids .
Synthesis Analysis
This compound was synthesized successfully and used to label twenty-six fatty acids (C5–C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .Chemical Reactions Analysis
The compound was used as a reagent to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .Physical And Chemical Properties Analysis
While specific physical and chemical properties of this compound are not available, it’s known that p-Toluenesulfonic acid, from which this compound is derived, is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .Scientific Research Applications
-
Acetalization of an Aldehyde
- Field : Organic Chemistry
- Summary : PTSA is used as a catalyst in the acetalization of an aldehyde .
- Method : The aldehyde is reacted with an alcohol in the presence of PTSA, which acts as an acid catalyst to promote the formation of an acetal .
- Results : The reaction results in the formation of an acetal, which is a functional group that contains a carbon atom bonded to two- OR groups, an R group, and a hydrogen atom .
-
Fischer–Speier Esterification
- Field : Organic Chemistry
- Summary : PTSA is used as a catalyst in the Fischer–Speier esterification .
- Method : The carboxylic acid is reacted with an alcohol in the presence of PTSA. The reaction is heated under reflux conditions to promote the formation of an ester .
- Results : The reaction results in the formation of an ester, which is a compound derived from an acid (organic or inorganic) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group .
-
Transesterification Reactions
- Field : Organic Chemistry
- Summary : PTSA is used as a catalyst in transesterification reactions .
- Method : In a typical transesterification reaction, an ester is reacted with an alcohol in the presence of PTSA .
- Results : The reaction results in the formation of a different ester, effectively exchanging the alkoxy group of the original ester .
-
Synthesis of Resveratrol
- Field : Pharmaceutical Chemistry
- Summary : PTSA monohydrate is used as a catalyst in the synthesis of resveratrol .
- Method : The specific method of synthesis would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of resveratrol, a compound of interest for its potential health benefits .
-
Preparation of Substituted Piperidine
- Field : Medicinal Chemistry
- Summary : PTSA monohydrate is used in the preparation of substituted piperidine .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of substituted piperidine, a compound that is often found in pharmaceutical drugs .
-
Catalyst in Polymerisation Reactions
- Field : Polymer Chemistry
- Summary : PTSA and its salts are used as catalysts for polymerisation reactions .
- Method : The specific method would depend on the type of polymerisation reaction and the specific monomers used .
- Results : The result is the production of polymers, which are large molecules made up of repeating subunits .
-
Preparation of Oxane Derivatives
- Field : Antimalarial Research
- Summary : PTSA monohydrate is used in the preparation of oxane derivatives as an antimalarial agent .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of oxane derivatives, which have potential antimalarial properties .
-
Preparation of Unsymmetrical Benzyl
- Field : Organic Chemistry
- Summary : PTSA monohydrate is used in the preparation of unsymmetrical benzyl .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of unsymmetrical benzyl, a compound that is often used in organic synthesis .
-
Preparation of 1,3,5-Trisubstituted Pyrazoles Derivatives
- Field : Medicinal Chemistry
- Summary : PTSA monohydrate is used in the preparation of 1,3,5-trisubstituted pyrazoles derivatives .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of 1,3,5-trisubstituted pyrazoles derivatives, a compound that is often found in pharmaceutical drugs .
-
Catalyst in Dehydration Reactions
- Field : Organic Chemistry
- Summary : PTSA and its salts are used as catalysts for dehydration reactions .
- Method : The specific method would depend on the type of dehydration reaction and the specific reactants used .
- Results : The result is the production of a dehydrated product, which involves the removal of a water molecule from the reactant .
-
Electrophilic Substitution at the Aromatic Compound
- Field : Organic Chemistry
- Summary : The sulfonation of toluene is an electrophilic substitution at the aromatic compound .
- Method : The specific method would depend on the type of electrophilic substitution reaction and the specific reactants used .
- Results : The result is the production of a sulfonated product, which involves the addition of a sulfonic acid group to the aromatic ring .
-
Catalyst in Esterification Reactions
- Field : Organic Chemistry
- Summary : PTSA and its salts are used as catalysts for esterification reactions .
- Method : The specific method would depend on the type of esterification reaction and the specific reactants used .
- Results : The result is the production of an ester, which is a compound derived from an acid (organic or inorganic) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group .
properties
IUPAC Name |
2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O7SSi/c1-27-15-17-28(18-16-27)39(32,33)37-25-23-35-21-19-34-20-22-36-24-26-38-40(31(2,3)4,29-11-7-5-8-12-29)30-13-9-6-10-14-30/h5-18H,19-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQPCHCLQJEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O7SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
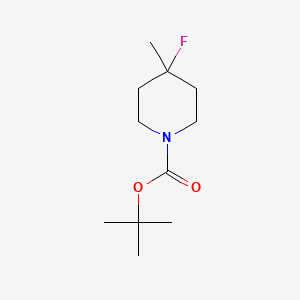
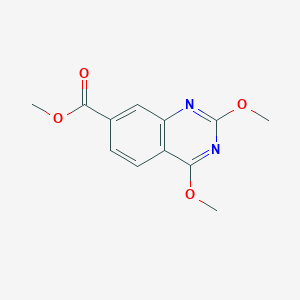
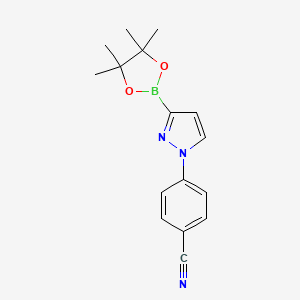


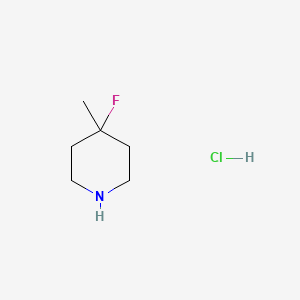
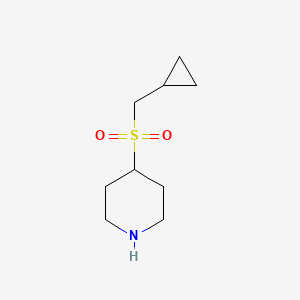
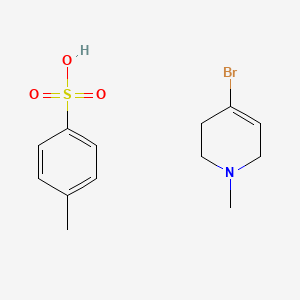
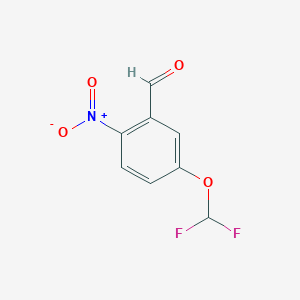
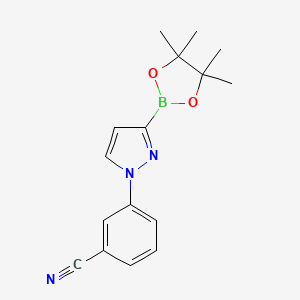
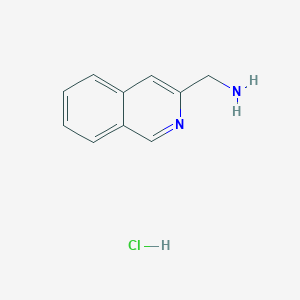
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)